molecular formula C13H6KNO6S B13777492 potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate CAS No. 857822-99-2

potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate

Katalognummer: B13777492
CAS-Nummer: 857822-99-2
Molekulargewicht: 343.35 g/mol
InChI-Schlüssel: RPXHFBOQAGTJNE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is a chemical compound with the molecular formula C13H6KNO6S and a molecular weight of 343.353 g/mol. It is known for its unique structure, which includes a nitro group, a ketone group, and a sulfonate group attached to a fluorene backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate typically involves the nitration of 9-oxo-9H-fluorene-2-sulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The neutralization step is carefully monitored to maintain the desired pH and prevent the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized fluorene compounds, and substituted sulfonate derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of other fluorene derivatives and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium 9-oxo-9H-fluorene-2-sulfonate: Similar structure but with a sodium ion instead of potassium.

    7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Contains a carboxylic acid ester group instead of a sulfonate group.

    9-hydroxyimino-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: Contains multiple nitro groups and a hydroxyimino group.

Uniqueness

Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is unique due to its combination of a nitro group, a ketone group, and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

857822-99-2

Molekularformel

C13H6KNO6S

Molekulargewicht

343.35 g/mol

IUPAC-Name

potassium;7-nitro-9-oxofluorene-2-sulfonate

InChI

InChI=1S/C13H7NO6S.K/c15-13-11-5-7(14(16)17)1-3-9(11)10-4-2-8(6-12(10)13)21(18,19)20;/h1-6H,(H,18,19,20);/q;+1/p-1

InChI-Schlüssel

RPXHFBOQAGTJNE-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.